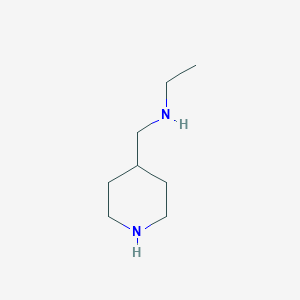

Ethyl-piperidin-4-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl-piperidin-4-ylmethyl-amine is a versatile small molecule scaffold that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Mechanism of Action

Target of Action

Ethyl-piperidin-4-ylmethyl-amine primarily targets Nitric oxide synthase, inducible (iNOS) and Nitric oxide synthase, endothelial (eNOS) . These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission .

Mode of Action

It is believed to interact with its targets (inos and enos) to modulate the production of no . The changes in NO levels can have significant effects on the physiological processes that NO is involved in.

Biochemical Pathways

Given its targets, it is likely to influence thenitric oxide synthesis pathway . Changes in this pathway can affect downstream effects such as vasodilation, immune response, and neurotransmission.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its modulation of NO production. By influencing the levels of NO, it can potentially affect a range of physiological processes, including blood vessel dilation, immune response, and neurotransmission .

Biochemical Analysis

Biochemical Properties

Ethyl-piperidin-4-ylmethyl-amine is known to be a useful reagent for the preparation of biologically active small molecules

Cellular Effects

Piperidine derivatives have been found to exhibit various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Molecular Mechanism

Piperidine derivatives have been found to interact with various biomolecules and exert their effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of imines, cyclization, and subsequent reduction of piperidinone intermediates using phenylsilane and iron complexes as catalysts .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination processes. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Formation of secondary and tertiary amines.

Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary and tertiary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethyl-piperidin-4-ylmethyl-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Piperidine: A basic structure with similar pharmacological properties.

Pyridine: Another six-membered heterocycle with nitrogen, but with different chemical reactivity.

Morpholine: Contains both nitrogen and oxygen in the ring, offering different solubility and reactivity profiles.

Uniqueness

Ethyl-piperidin-4-ylmethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a scaffold allows for the development of a wide range of derivatives with potential therapeutic applications .

Biological Activity

Ethyl-piperidin-4-ylmethyl-amine, a compound featuring a piperidine moiety, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

The biological activity of this compound primarily stems from its interaction with neurotransmitter systems and enzymatic pathways. It has been shown to act as both an agonist and antagonist at certain receptor sites, which influences neurotransmitter release and uptake. Additionally, the compound may inhibit specific enzymes, leading to altered metabolic pathways that can affect cellular functions .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

2. Antiviral Activity

The compound has also been investigated for its potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving receptor modulation and enzyme inhibition .

3. Anticancer Potential

This compound has shown promise in cancer research. It acts as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The compound demonstrated an IC50 value of 62 nM against LSD1, indicating significant potency compared to other compounds in its class . The structural modifications associated with this compound enhance its selectivity for LSD1, making it a candidate for further development in cancer therapeutics.

Case Study 1: Anticancer Activity

In a study examining the structure-activity relationship (SAR) of piperidine derivatives, this compound was synthesized and tested against several human cancer cell lines. The results indicated a marked reduction in cell viability, particularly against HeLa and A549 cell lines, with IC50 values ranging from 0.021 μM to 0.058 μM depending on structural modifications .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of this compound against acetylcholinesterase (AChE). The compound exhibited competitive inhibition, suggesting its potential use in treating conditions associated with cholinergic dysfunctions .

Data Summary

| Biological Activity | Target/Effect | IC50 Value |

|---|---|---|

| Antimicrobial | Salmonella typhi, Bacillus subtilis | Moderate to Strong |

| Antiviral | Viral replication | Not specified |

| Anticancer (LSD1 Inhibition) | Human recombinant LSD1 | 62 nM |

| Enzyme Inhibition (AChE) | Acetylcholinesterase | Competitive Inhibitor |

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-7-8-3-5-10-6-4-8/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJASJOJQSLXLNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600621 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220168-31-9 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.